molecular formula C11H10BrF3OS2 B14042453 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14042453
M. Wt: 359.2 g/mol
InChI Key: IYKOAPALNHMYEM-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, methylthio, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by the introduction of methylthio and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one
  • 1-Bromo-3-(3-(methylthio)phenyl)propan-2-one

Comparison

Compared to similar compounds, 1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrF3OS2

Molecular Weight

359.2 g/mol

IUPAC Name

1-bromo-3-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS2/c1-17-10-3-2-9(18-11(13,14)15)5-7(10)4-8(16)6-12/h2-3,5H,4,6H2,1H3

InChI Key

IYKOAPALNHMYEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)SC(F)(F)F)CC(=O)CBr

Origin of Product

United States

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